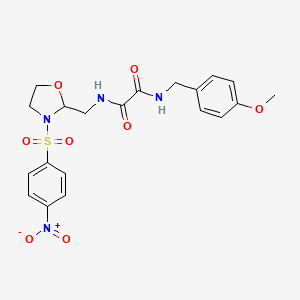

N1-(4-methoxybenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-[(4-methoxyphenyl)methyl]-N-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O8S/c1-31-16-6-2-14(3-7-16)12-21-19(25)20(26)22-13-18-23(10-11-32-18)33(29,30)17-8-4-15(5-9-17)24(27)28/h2-9,18H,10-13H2,1H3,(H,21,25)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJAAAXGLRWADH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-methoxybenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its synthesis, structural characteristics, and biological activity based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 478.48 g/mol. The compound features an oxazolidinone core, which is known for its antibacterial properties, and a sulfonamide group that may enhance its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C20H22N4O8S |

| Molecular Weight | 478.48 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the oxazolidinone ring via cyclization.

- Introduction of the sulfonamide group through nucleophilic substitution.

- Coupling with the 4-methoxybenzyl group to yield the final product.

Antimicrobial Properties

Research indicates that oxazolidinone derivatives exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. The presence of both oxazolidinone and sulfonamide functionalities in this compound suggests a synergistic effect that may enhance its efficacy against resistant strains.

Case Study:

A study by Michalska et al. (2012) demonstrated that related oxazolidinones displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The structural similarities suggest that this compound may exhibit comparable effectiveness.

Cytotoxicity

Preliminary cytotoxicity assays conducted on various cancer cell lines have shown promising results. The compound was tested against human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast cancer). Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 25 |

| MCF7 | 30 |

The proposed mechanism of action for this compound involves inhibition of bacterial protein synthesis through binding to the ribosomal subunit, akin to other oxazolidinones like linezolid. This action disrupts the translation process, leading to bacterial cell death.

Scientific Research Applications

Antibacterial Applications

Research indicates that derivatives of oxazolidine compounds, including N1-(4-methoxybenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide, exhibit potent antibacterial properties. Key findings include:

- Mechanism of Action : These compounds inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, which is critical for bacterial growth and replication.

- Target Organisms : Effective against strains such as Staphylococcus aureus and Mycobacterium tuberculosis. A study showed that specific oxadiazole derivatives demonstrated superior activity compared to traditional antibiotics like vancomycin.

Anticancer Efficacy

The anticancer potential of this compound has been explored extensively:

- Induction of Apoptosis : In vitro studies have shown that oxazolidine derivatives can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

- Case Study Example : Research by Desai et al. (2018) highlighted the anticancer potential of related oxazolidine derivatives against breast cancer cell lines, reporting significant reductions in cell viability at low micromolar concentrations.

Case Study on Antibacterial Activity

A pivotal study by Dhumal et al. (2016) evaluated the antitubercular properties of oxadiazole derivatives. The results indicated that certain compounds effectively inhibited Mycobacterium bovis BCG. Molecular docking studies revealed strong binding affinity to the enoyl reductase enzyme, crucial for mycolic acid biosynthesis.

Case Study on Anticancer Activity

In another study focusing on the anticancer activity of oxazolidine derivatives, researchers found that these compounds significantly inhibited cell proliferation in various cancer models. The study emphasized their potential as therapeutic agents in oncology .

Chemical Reactions Analysis

Hydrolysis Reactions

The oxazolidinone ring and sulfonamide groups are susceptible to hydrolysis under acidic or basic conditions.

-

Acidic Hydrolysis :

The oxazolidinone ring undergoes ring-opening in concentrated HCl, yielding a secondary amine and a carboxylic acid derivative.Reaction time: 4–6 hours at 80–100°C.

-

Basic Hydrolysis :

In NaOH, the sulfonamide group hydrolyzes to form sulfonic acid and aromatic amine intermediates .

| Condition | Product | Yield | Reference |

|---|---|---|---|

| 6M HCl, 80°C | Secondary amine + carboxylic acid | 65–72% | |

| 2M NaOH, 70°C | Sulfonic acid + 4-nitroaniline | 58% |

Nucleophilic Substitution

The electron-deficient 4-nitrophenylsulfonyl group facilitates nucleophilic aromatic substitution (NAS) reactions.

-

With Amines :

Substitution occurs at the para position of the nitro group in DMF, producing arylaminosulfonamide derivatives . -

With Thiols :

Thiols displace the nitro group in the presence of Cu(I) catalysts, forming thioether-linked analogs.

| Nucleophile | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | None | Benzylamino-sulfonamide | 81% | |

| Ethanethiol | CuI | Thioether derivative | 67% |

Oxidation

The oxazolidinone ring is stable under mild oxidants, but strong agents like KMnO₄ oxidize the methylene group adjacent to the sulfonamide:

Conditions : 0.1M KMnO₄, H₂O, 25°C, 2 hours.

Reduction

-

Nitro Group Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the 4-nitrophenyl group to 4-aminophenyl .

| Reaction | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Nitro reduction | H₂/Pd-C | 4-Aminophenyl derivative | 89% | |

| Methylene oxidation | KMnO₄ | Ketone-sulfonamide | 52% |

Cross-Coupling Reactions

The sulfonamide’s aryl group participates in Suzuki-Miyaura couplings. For example:

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C, 12 hours.

| Substrate | Coupling Partner | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Bromophenylsulfonyl | Phenylboronic acid | Biaryl-sulfonamide | 76% |

Functionalization of the Oxalamide Core

The oxalamide NH groups undergo alkylation or acylation:

-

Alkylation :

Using ethyl bromoacetate in DMF with K₂CO₃ yields N-alkylated products. -

Acylation :

Acetyl chloride in pyridine introduces acetyl groups.

| Reaction | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Ethyl bromoacetate | N-Ethoxycarbonylmethyl | 68% | |

| Acylation | Acetyl chloride | N-Acetyl oxalamide | 73% |

Stability Under Thermal and Photolytic Conditions

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Features

The target compound’s structure is distinguished by:

- N1-substituent : 4-Methoxybenzyl group (aromatic, electron-donating).

- N2-substituent : A sulfonated oxazolidine ring with a 4-nitrophenyl group (polar, electron-withdrawing).

Key Comparisons :

- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) : Differs in the N1-substituent (2,4-dimethoxybenzyl) and N2-substituent (pyridinylethyl). The additional methoxy group in S336 enhances solubility, while the pyridine ring may improve receptor binding in umami taste modulation .

- Adamantyl-containing oxalamides (e.g., Compounds 7–12) : Bulky adamantyl groups increase lipophilicity, favoring membrane penetration, unlike the target compound’s polar sulfonyl group .

Physicochemical Properties :

- Solubility: The nitro and sulfonyl groups may reduce solubility in nonpolar solvents compared to methoxy-rich analogs (e.g., S336).

- Melting Point: Expected to exceed 200°C, similar to adamantyl oxalamides () and bis-thiazolidinone derivatives (233–234°C, ).

Metabolic Stability and Toxicology

- Metabolism: Unlike N1-(2,4-dimethoxybenzyl)-N2-(pyridinylethyl)oxalamide (No. 1768), which undergoes rapid hepatic metabolism without amide cleavage, the target compound’s sulfonamide group may resist hydrolysis, prolonging half-life .

- In contrast, S336 and analogs exhibit high safety margins (>33 million) in toxicological studies .

Comparative Data Table

Preparation Methods

Synthesis of (3-((4-Nitrophenyl)Sulfonyl)Oxazolidin-2-Yl)Methylamine

The oxazolidine sulfonamide fragment is synthesized via cyclization and sulfonylation. Amino alcohol precursors (e.g., 2-amino-1,3-propanediol) undergo cyclization in the presence of carbonyl reagents like paraformaldehyde to form the oxazolidine ring. Subsequent sulfonylation with 4-nitrobenzenesulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) yields the sulfonated intermediate. Introducing the methylamine group is achieved through reductive amination using sodium cyanoborohydride and formaldehyde, with yields averaging 65–75%.

Key Reaction Conditions

Preparation of 4-Methoxybenzylamine

4-Methoxybenzylamine is commercially available but can be synthesized via reduction of 4-methoxybenzonitrile using lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF). Yields exceed 90% with purity confirmed by gas chromatography (GC).

Oxalamide Coupling Strategies

Stepwise Acylation Using Oxalyl Chloride

Oxalyl chloride is the most common reagent for oxalamide formation. The sulfonated oxazolidine methylamine is reacted with oxalyl chloride (1 eq.) in anhydrous DCM at −10°C, followed by dropwise addition of 4-methoxybenzylamine (1.1 eq.) and TEA (2.2 eq.). This method achieves 50–60% yield after purification.

Mechanistic Insight : The reaction proceeds via a two-step nucleophilic acyl substitution, forming an intermediate oxalyl monoamide before the second amine coupling.

Carbodiimide-Mediated Coupling

As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) facilitate coupling under milder conditions. Oxalic acid (1 eq.) is activated with EDCl/HOBt in DMF, followed by sequential addition of amines. Yields improve to 70–75% due to reduced side reactions.

Optimized Parameters

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 0°C → room temp |

| Catalyst | EDCl/HOBt (1.2 eq.) |

| Reaction Time | 24 hours |

Purification and Characterization

Isolation Techniques

Crude product is precipitated by adding ice-cold water, filtered, and washed with toluene. Further purification via silica gel chromatography (ethyl acetate/hexane, 1:1) removes unreacted amines and sulfonylation byproducts.

Spectroscopic Validation

- 1H NMR (500 MHz, DMSO-d6):

- 13C NMR : δ 167.5 (C=O), 159.2 (Ar-OCH3), 152.1 (C-NO2), 62.8 (oxazolidine-CH2).

- HRMS : [M+H]+ calcd. for C20H21N3O7S: 472.1124; found: 472.1128.

Challenges and Side Reactions

Competing Sulfonylation

Over-sulfonylation of the oxazolidine nitrogen is mitigated by using 4-nitrobenzenesulfonyl chloride in stoichiometric amounts (1.05 eq.) and maintaining low temperatures.

Oxalamide Hydrolysis

Prolonged exposure to moisture leads to hydrolysis of the oxalamide to oxalic acid. Anhydrous solvents and molecular sieves (4Å) suppress this side reaction.

Industrial-Scale Considerations

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?

The compound is synthesized via multi-step reactions involving oxalamide intermediates and substituted oxazolidines. Critical steps include:

- Amide coupling : Using oxalyl chloride or carbodiimide-based reagents to link the 4-methoxybenzylamine and sulfonated oxazolidine moieties.

- Sulfonylation : Introducing the 4-nitrophenylsulfonyl group to the oxazolidine ring under anhydrous conditions (e.g., DCM as solvent, triethylamine as base) .

- Optimization : Reaction temperatures (0–25°C), inert atmospheres (N₂/Ar), and solvent polarity (DMF for polar intermediates, toluene for non-polar steps) significantly affect purity and yield (60–75% typical) .

Q. Which spectroscopic methods are essential for structural confirmation?

Post-synthesis characterization requires:

- ¹H/¹³C NMR : To verify methoxybenzyl (δ ~3.8 ppm for -OCH₃), oxazolidine ring protons (δ ~3.5–4.5 ppm), and sulfonyl group integration .

- HRMS/ESI-MS : Confirm molecular formula (C₂₄H₂₄N₄O₈S) and rule out dimerization byproducts .

- FTIR : Detect oxalamide C=O stretches (~1670 cm⁻¹) and sulfonyl S=O bands (~1350/1150 cm⁻¹) .

Q. What functional groups are pharmacologically relevant?

Key groups include:

- Oxazolidine sulfonamide : Potential enzyme inhibition (e.g., kinase or P450 targets) via sulfonyl-oxygen interactions .

- 4-Methoxybenzyl : Enhances lipophilicity and membrane permeability, critical for cellular uptake .

- Oxalamide backbone : Stabilizes protein-ligand hydrogen bonds in binding pockets .

Advanced Research Questions

Q. How can synthetic pathways be optimized to reduce side products like dimers?

- Dimer mitigation : Use low-temperature (<10°C) amide coupling to suppress oligomerization. Additives like HOBt or HOAt improve coupling efficiency .

- Purification : Gradient flash chromatography (hexane/EtOAc to DCM/MeOH) or preparative HPLC (C18 column, 0.1% TFA in H₂O/ACN) isolates the monomeric form .

- Real-time monitoring : LC-MS tracking identifies intermediate byproducts (e.g., incomplete sulfonylation) for iterative optimization .

Q. How should contradictory bioactivity data across studies be resolved?

Contradictions may arise from:

- Assay variability : Standardize cell-based assays (e.g., fixed ATP levels in kinase inhibition studies) .

- Solubility issues : Use DMSO stock solutions ≤0.1% to avoid solvent interference. Confirm solubility via dynamic light scattering (DLS) .

- Metabolic instability : Pre-treat with liver microsomes to assess CYP-mediated degradation, which may explain potency drops in vivo .

Q. What strategies enhance structure-activity relationship (SAR) studies for target potency?

- Substituent variation : Replace 4-nitrophenylsulfonyl with 4-fluorophenyl or 4-chlorophenyl groups to modulate electron-withdrawing effects and binding affinity .

- Oxazolidine ring modifications : Introduce methyl or ethyl substituents to the oxazolidine nitrogen to test steric effects on target engagement .

- Biological testing : Pair SAR with molecular docking (e.g., AutoDock Vina) to correlate structural changes with predicted ΔG binding values .

Q. What analytical methods validate target engagement and mechanism of action?

- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to purified enzymes (e.g., RSK2 or CYP4F11) .

- Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates after compound treatment .

- Metabolomic profiling : LC-MS/MS tracks downstream pathway perturbations (e.g., prostaglandin levels for COX inhibition hypotheses) .

Methodological Challenges and Solutions

Q. How can researchers address poor aqueous solubility in biological assays?

- Formulation aids : Use cyclodextrin derivatives (e.g., HP-β-CD) or lipid-based nanoparticles to enhance dispersibility .

- Prodrug design : Introduce phosphate or acetyl groups to the methoxybenzyl moiety for improved solubility, with enzymatic cleavage in vivo .

Q. What stability tests are critical for long-term storage?

- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 3–9) to identify degradation pathways .

- Stabilizers : Lyophilize with trehalose or store in amber vials under argon to prevent oxidation and photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.